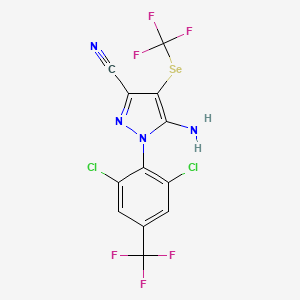
Gaba-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gaba-IN-2: is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system of mammals. The compound is known for its unique properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-2 typically involves the decarboxylation of glutamic acid through the action of glutamate decarboxylase. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific pH and temperature to optimize the enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Clostridium tyrobutyricum, are used to produce this compound in large quantities. The fermentation process involves the use of monosodium glutamate as a substrate, and the production is optimized through fed-batch fermentation techniques .
化学反応の分析
Types of Reactions: Gaba-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, Gaba-IN-2 is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic effects on neurological disorders. It is used in experiments to understand the mechanisms of inhibitory neurotransmission and to develop treatments for conditions such as epilepsy and anxiety.
Medicine: this compound has shown promise in the treatment of various medical conditions. Its ability to modulate neurotransmission makes it a potential candidate for the development of drugs for neurological disorders. Additionally, its anti-inflammatory and anti-cancer properties are being explored in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, including stress reduction and improved sleep, make it a popular ingredient in wellness products .
作用機序
Gaba-IN-2 exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system. These receptors are divided into two main types: gamma-aminobutyric acid A and gamma-aminobutyric acid B. By binding to these receptors, this compound modulates ion channels, leading to hyperpolarization of the cell membrane and inhibition of action potential transmission. This mechanism is crucial for its inhibitory effects on neuronal activity .
類似化合物との比較
Gabapentin: A structural analogue of gamma-aminobutyric acid used to treat neuropathic pain and seizures.
Pregabalin: Another gamma-aminobutyric acid derivative with similar uses as gabapentin.
Uniqueness of Gaba-IN-2: this compound is unique due to its specific binding affinity and its ability to modulate both gamma-aminobutyric acid A and gamma-aminobutyric acid B receptorsAdditionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .
特性
分子式 |
C12H4Cl2F6N4Se |
|---|---|
分子量 |
468.1 g/mol |
IUPAC名 |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylselanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4Se/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 |
InChIキー |
CYZGMWQWIMJKHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se]C(F)(F)F)N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


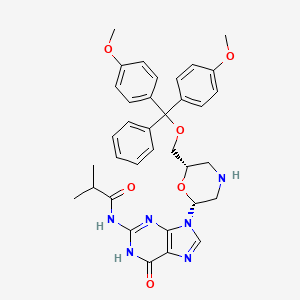
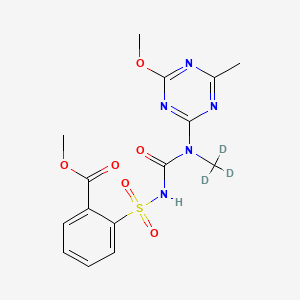
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)


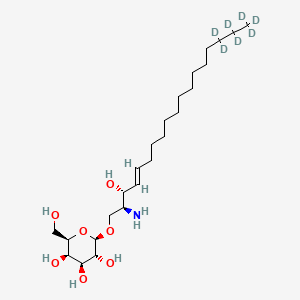
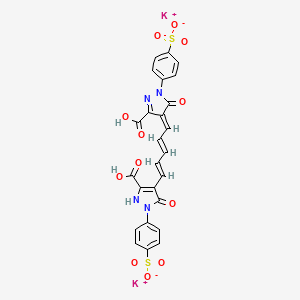

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
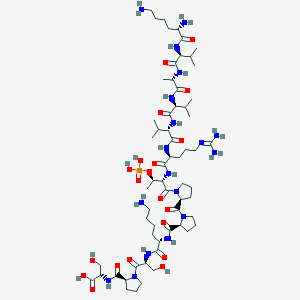
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
